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Compound of Interest

Compound Name: 1,1'-Biphenyl, 3-chloro-4-methoxy-

CAS No.: 21424-83-9

Cat. No.: B8774537

Get Quote

Executive Summary
1,1'-Biphenyl, 3-chloro-4-methoxy- (also known as 3-chloro-4-methoxybiphenyl or 2-chloro-

4-phenylanisole) is a halogenated biaryl ether widely utilized as a structural scaffold in

medicinal chemistry and materials science. Its structural core—a biphenyl system decorated

with an electron-donating methoxy group and an electron-withdrawing chlorine atom—offers a

unique electronic push-pull system that modulates lipophilicity (LogP) and metabolic stability.

This compound serves as a critical intermediate in the synthesis of phosphodiesterase

inhibitors (e.g., analogs related to Avanafil intermediates) and liquid crystalline materials.

Molecular Identification & Structural Analysis
The molecule consists of a biphenyl core where one phenyl ring remains unsubstituted, while

the other bears a methoxy group at the para position (C4) and a chlorine atom at the meta

position (C3).
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Identifier Details

IUPAC Name 3-Chloro-4-methoxy-1,1'-biphenyl

Common Synonyms
2-Chloro-4-phenylanisole; 4-Hydroxy-3-

chlorobiphenyl methyl ether

CAS Registry Number 21424-83-9

Molecular Formula C₁₃H₁₁ClO

SMILES COc1c(Cl)cc(cc1)-c2ccccc2

InChIKey SLBYCCHSURAIIK-UHFFFAOYSA-N

Structural Logic
The 3-chloro-4-methoxy substitution pattern creates a steric and electronic environment distinct

from the parent 4-methoxybiphenyl.

Electronic Effect: The methoxy group (

) is a strong

-donor, increasing electron density at the ortho and para positions. The chlorine atom (

), being electronegative, exerts an inductive withdrawing effect (

), deactivating the ring slightly but also blocking metabolic oxidation at the vulnerable C3
position.

Steric Effect: The chlorine atom at C3 introduces torsional strain if adjacent to the biphenyl

bridge, but in this isomer, it is distal to the bridge, primarily affecting the methoxy group's

conformation and solvation shell.

Physicochemical Profile
The following data synthesizes experimental observations and high-confidence predictive

models (e.g., EPISuite, ACD/Labs) typical for this structural class.
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Property Value / Description Significance

Molecular Weight 218.68 g/mol
Fragment-based drug design

compliant.[1]

Physical State Solid (Low melting)
Likely crystalline powder or

waxy solid due to asymmetry.

Melting Point Predicted range: 55–65 °C

Asymmetry introduced by Cl

lowers MP relative to 4-

methoxybiphenyl (MP 87°C).

LogP (Octanol/Water) ~4.8 – 5.2

Highly lipophilic; suggests high

membrane permeability but

low aqueous solubility.

Water Solubility < 0.1 mg/L (Insoluble)

Requires organic co-solvents

(DMSO, DCM) for biological

assays.

pKa N/A (Non-ionizable)
Neutral molecule at

physiological pH.

H-Bond Acceptors 1 (Ether Oxygen)
Weak interaction potential with

kinase hinge regions.

Synthetic Methodology: Suzuki-Miyaura Coupling
The most robust route to 3-chloro-4-methoxybiphenyl is the palladium-catalyzed cross-coupling

of 4-bromo-2-chloroanisole with phenylboronic acid. This method ensures regioselectivity and

high yields.

Protocol Design
Reaction Type: Suzuki-Miyaura Cross-Coupling.[2][3][4]

Catalyst System:

(Tetrakis) or

/ S-Phos.
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Base: Potassium Carbonate (

) or Sodium Carbonate (

).[3]

Solvent: Toluene/Water (biphasic) or 1,4-Dioxane/Water.

Step-by-Step Procedure
Reagent Prep: In a 100 mL round-bottom flask, charge 4-bromo-2-chloroanisole (1.0 eq,

~2.2 g) and phenylboronic acid (1.2 eq, ~1.5 g).

Solvent & Base: Add 30 mL of Toluene and 15 mL of 2M aqueous

.

Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved

oxygen (critical to prevent homocoupling).

Catalyst Addition: Add

(3-5 mol%, ~0.5 g) under a positive stream of Argon.

Reaction: Heat to reflux (approx. 90-100 °C) for 12–16 hours. Monitor by TLC

(Hexane/EtOAc 9:1). Product spot will be less polar than the boronic acid and distinct from

the bromide.

Work-up: Cool to RT. Separate layers. Extract aqueous layer with Ethyl Acetate (

mL). Combine organics, wash with brine, and dry over anhydrous

.

Purification: Concentrate in vacuo. Purify residue via flash column chromatography (Silica

gel, eluent: 100% Hexane

5% EtOAc/Hexane).

Workflow Visualization
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Start:
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Add Pd(PPh3)4
Reflux 12-16h

Activate
Work-up:

Extract (EtOAc)
Wash (Brine)
Dry (MgSO4)

Complete Product:
3-Chloro-4-methoxybiphenyl

(Purified via Column)

Isolate

Click to download full resolution via product page

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 3-chloro-4-

methoxybiphenyl.

Analytical Characterization
Validation of the synthesized compound relies on Nuclear Magnetic Resonance (NMR)

spectroscopy.[5] The following assignments are based on theoretical shifts and substituent

effects for this specific isomer.

NMR (400 MHz, )
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural

Justification

7.62
Doublet (

Hz)
1H H-2 (Ar)

Meta to methoxy,

ortho to Cl. Most

deshielded on

Ring B due to Cl

proximity.

7.50 – 7.55 Multiplet 2H
H-2', H-6' (Ring

A)

Ortho protons on

the unsubstituted

phenyl ring.

7.44

Doublet of

Doublets (

Hz)

1H H-6 (Ar)
Para to Cl, ortho

to phenyl ring.

7.40 – 7.45 Multiplet 2H
H-3', H-5' (Ring

A)

Meta protons on

the unsubstituted

phenyl ring.

7.30 – 7.35 Multiplet 1H H-4' (Ring A)

Para proton on

the unsubstituted

phenyl ring.

6.98
Doublet (

Hz)
1H H-5 (Ar)

Ortho to

methoxy.

Shielded by the

electron-donating

oxygen.

3.94 Singlet 3H
Characteristic

methoxy singlet.

NMR (100 MHz, )
Methoxy Carbon: ~56.2 ppm.

Aromatic Carbons:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8774537?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-4 (Ipso-O): ~154.5 ppm (Deshielded by Oxygen).

C-1' (Ipso-Ph): ~140.0 ppm.

C-1 (Ipso-Ph): ~134.5 ppm.

C-3 (Ipso-Cl): ~122.5 ppm (Upfield due to ortho-shielding/resonance).

CH Signals: 129.0, 128.8, 127.0, 126.5, 112.5 (C-5, shielded).

Handling, Safety & Stability
Hazard Classification: Irritant (Skin/Eye). Potential aquatic toxin due to lipophilicity (LogP >

4).

Storage: Store at room temperature (15–25 °C) in a tightly sealed container, protected from

light.

Reactivity: Stable under normal conditions. Avoid strong oxidizing agents. The methoxy

group activates the ring towards electrophilic aromatic substitution (e.g., nitration,

halogenation) primarily at the C6 position (ortho to the phenyl ring).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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